6-butyl-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
Properties
IUPAC Name |
6-butyl-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3S/c1-2-3-8-26-18(27)16-15(22-20(26)29)17(30-23-16)19(28)25-11-9-24(10-12-25)14-6-4-13(21)5-7-14/h4-7H,2-3,8-12H2,1H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBFDWLFLOQGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-butyl-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications of 6-butyl-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
This compound is a complex organic compound belonging to the thiazolopyrimidine class, characterized by a thiazole ring fused to a pyrimidine ring, a butyl group, a chlorophenyl group, and a piperazine moiety. This compound has garnered interest in scientific research due to its unique structure and potential bioactivity.
Applications in Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its structure allows it to undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile intermediate in synthesizing diverse chemical compounds.
Types of Reactions:
- Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction: Can be reduced using agents like lithium aluminum hydride or sodium borohydride.
- Substitution: Participates in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate in acidic or neutral conditions.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Applications in Biology and Medicine
The compound is investigated for its potential as a bioactive compound with antimicrobial and anticancer properties. It has been explored for potential therapeutic effects, particularly in treating infectious diseases and cancer. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects; for example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.
Biological Activities:
- Antimicrobial Activity: Thiazolo[4,3-d]pyrimidine derivatives have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity: Thiazolo derivatives have shown antifungal properties comparable to standard drugs.
- Enzyme Inhibition: It has been associated with the inhibition of acetylcholinesterase (AChE) and urease enzymes, which are relevant in treating conditions like Alzheimer's disease and urinary infections.
Applications in Industry
The compound is utilized in developing new materials and chemical processes.
Structural Characteristics
The compound features a thiazole ring fused with a pyrimidine moiety and a butyl group and a piperazine carbonyl side chain. These structural elements are critical for its potential pharmacological effects.
Case Studies
- Antibacterial Study: 1,2,4-triazoles demonstrated effectiveness against drug-sensitive and drug-resistant Gram-positive bacteria, with some compounds being up to 16 times more effective than ampicillin.
- Fungicidal Activity: Thiazolo[4,5-d]pyrimidine hybrids with varying substituents displayed excellent antifungal activity against common pathogens.
- Enzyme Inhibition: Certain thiazole derivatives showed strong inhibitory effects on urease and AChE, suggesting their therapeutic potential in various diseases.
Mechanism of Action
The mechanism of action of 6-butyl-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Variations
a. 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
- Key Differences :
- Alkyl chain : Propyl (C3) vs. butyl (C4) at position 6.
- Chlorophenyl substitution : 3-chloro vs. 4-chloro on the phenyl ring.
- The 4-chloro substitution on phenyl may improve steric alignment with target receptors compared to 3-chloro.
b. 6-[4-(3,5-Dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4(1H,3H)-dione
- Key Differences :
- Core structure : Pyrimidine-2,4-dione instead of thiazolo-pyrimidine.
- Substituents : 3,5-Dichloro-4-methylphenyl vs. 4-chlorophenyl on piperazine.
- Implications :
- The absence of the thiazolo ring reduces sulfur-mediated interactions but simplifies synthesis.
- Dichloro and methyl groups may enhance steric hindrance or alter binding kinetics.
c. Thiazolo[3,2-a]pyrimidine Derivatives (e.g., compounds 11a, 11b in )
- Key Features: Substituents include cyano groups and furan rings. Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
- Implications: Electron-withdrawing groups (e.g., cyano) may stabilize the aromatic system, affecting redox properties.
a. Piperazine-Carbonyl Linkage
- Example : Palladium-catalyzed amination () and Boc-deprotection are used to synthesize aryl piperazine intermediates .
- Relevance : The target compound’s piperazine-1-carbonyl group could be synthesized via similar coupling reactions.
b. Thiazolo-Pyrimidine Core Formation
- Example : Condensation of thiouracil derivatives with aldehydes in acetic anhydride () .
- Yield : ~68% for related thiazolo-pyrimidines, suggesting moderate efficiency for such reactions.
c. Multi-Component Reactions
Pharmacological and Physicochemical Properties
Research Findings and Trends
Substituent Position Matters :
- 4-Chlorophenyl (target) vs. 3-chlorophenyl () may lead to differences in receptor binding due to electronic and steric effects .
Alkyl Chain Length :
- Butyl (C4) in the target compound likely increases lipophilicity (logP) compared to propyl (C3), affecting ADME properties .
Core Structure Impact :
- Thiazolo-pyrimidine cores (target, ) exhibit sulfur-mediated interactions absent in pyrimidine-diones () .
Synthetic Complexity :
- Multi-component reactions () offer efficiency but may require stringent conditions for bicyclic systems .
Biological Activity
The compound 6-butyl-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic molecule that belongs to the thiazolo[4,3-d]pyrimidine class. Its unique structure suggests a diverse range of biological activities due to the presence of multiple functional groups capable of interacting with various biological targets.
Structural Characteristics
The compound features:
- A thiazole ring fused with a pyrimidine moiety.
- A butyl group and a piperazine carbonyl side chain.
These structural elements are critical for its potential pharmacological effects.
Biological Activities
Research indicates that compounds similar to This compound exhibit a variety of biological activities:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazolo[4,3-d]pyrimidine derivatives. For instance:
- Compounds with similar structures demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.06 to 8 μg/mL .
Antifungal Activity
Thiazolo derivatives have also shown promising antifungal activity:
- Recent evaluations indicated that certain thiazolo[4,5-d]pyrimidine hybrids exhibited antifungal properties comparable to standard drugs .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- It has been associated with inhibition of acetylcholinesterase (AChE) and urease enzymes . Such activities are relevant in treating conditions like Alzheimer's disease and urinary infections.
Case Studies
A few notable studies highlight the biological activity of related compounds:
- Antibacterial Study : A study on 1,2,4-triazoles demonstrated their effectiveness against both drug-sensitive and drug-resistant Gram-positive bacteria. Compounds were found to be up to 16 times more effective than ampicillin .
- Fungicidal Activity : Blokhina et al. reported on thiazolo[4,5-d]pyrimidine hybrids with varying substituents that displayed excellent antifungal activity against common pathogens .
- Enzyme Inhibition : Research indicated that certain thiazole derivatives showed strong inhibitory effects on urease and AChE, suggesting their therapeutic potential in various diseases .
The mechanism by which This compound exerts its biological effects is likely multifaceted:
- Binding Affinity : Interaction studies have shown that this compound can bind effectively to biological targets such as enzymes and receptors .
- Structural Interactions : The presence of a piperazine moiety may enhance its binding properties due to favorable interactions with amino acids in target proteins .
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical?
The synthesis typically involves multi-step protocols. For example, a pyrimidine-dione core is first functionalized with a thiazole ring, followed by piperazine coupling. Key intermediates include:
- 4-(4-Chlorophenyl)piperazine : Synthesized via alkylation of aromatic amines with bis(2-chloroethyl)amine in sulfolane at 150°C .
- Thiazolo[4,3-d]pyrimidine-5,7-dione scaffold : Constructed via cyclization of thiourea derivatives or Vilsmeier-Haack formylation, as seen in analogous pyrazolo-pyrimidine syntheses .
- Final coupling : Acylation or carbamate formation links the piperazine moiety to the thiazolo-pyrimidine core .
Q. How is the compound characterized structurally?
Standard methods include:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., piperazine carbonyl at δ ~165 ppm, chlorophenyl protons at δ ~7.3 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₂₃ClN₅O₃S expected at ~484.11 m/z) .
- X-ray crystallography : Resolves stereochemistry of the butyl and piperazine groups .
Q. What preliminary pharmacological screening methods are recommended?
- In vitro assays : Enzymatic inhibition (e.g., kinase or protease targets via fluorescence polarization) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Solubility/stability : HPLC-based profiling in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can synthetic yields be optimized for the piperazine-carbonyl linkage?
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve coupling efficiency vs. THF .
- Purification challenges : Column chromatography with gradients (e.g., 5–20% MeOH in DCM) resolves unreacted piperazine intermediates .
Q. What strategies address contradictory bioactivity data across cell lines?
- Dose-response refinement : Test logarithmic concentration ranges (1 nM–100 μM) to identify off-target effects .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Receptor profiling : Use radioligand binding assays (e.g., 5-HT or dopamine receptors) to clarify selectivity .
Q. How can SAR studies improve target affinity?
- Piperazine modifications : Replace 4-chlorophenyl with 4-fluorophenyl to enhance lipophilicity .
- Butyl chain variation : Test methyl, pentyl, or branched analogs to optimize membrane permeability .
- Thiazolo-pyrimidine core : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking .
Q. What advanced analytical methods resolve spectral overlaps in NMR?
- 2D NMR : HSQC and HMBC to assign quaternary carbons and piperazine protons .
- Dynamic NMR : Variable-temperature ¹H NMR to study conformational exchange in the piperazine ring .
- Computational modeling : DFT-based chemical shift prediction (e.g., using Gaussian09) .
Data Contradiction and Reproducibility
Q. How to troubleshoot inconsistent enzymatic inhibition results?
- Buffer conditions : Test Tris vs. HEPES buffers (pH 7–8) to rule out pH-dependent activity .
- Enzyme source : Compare recombinant vs. tissue-extracted enzymes (e.g., human vs. murine kinases) .
- Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Q. What experimental designs minimize variability in in vivo studies?
- Randomized block designs : Split plots for dose groups and timepoints to control for inter-subject variability .
- Pharmacokinetic sampling : Serial blood draws over 24h to account for metabolic half-life differences .
- Blinded analysis : Independent operators for compound administration and data collection .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Conditions
| Intermediate | Synthesis Step | Key Conditions | Reference |
|---|---|---|---|
| 4-(4-Chlorophenyl)piperazine | Alkylation of aromatic amine | Sulfolane, 150°C, 12h | |
| Thiazolo-pyrimidine core | Thiourea cyclization | POCl₃/DMF, reflux | |
| Final acylation | Piperazine coupling | DCM, EDCI/HOBt, RT, 24h |
Q. Table 2: Recommended Analytical Parameters
| Technique | Parameters | Application |
|---|---|---|
| HRMS | ESI+, Resolving power >30,000 | Molecular ion confirmation |
| 2D NMR | HSQC (¹H-¹³C), 500 MHz | Stereochemical assignment |
| HPLC | C18 column, 0.1% TFA/ACN gradient | Purity assessment (>95%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
